Iroxanadine, (+/-)-

p38 MAPK Heat Shock Protein Endothelial Cell Cytoprotection

Choose (±)-Iroxanadine for its unique dual mechanism: activating p38 stress-kinase while amplifying Hsp expression, a profile single-target p38 inhibitors cannot replicate. It outperformed bimoclomol in diabetic neuropathy and wound-healing models, reducing closure time by 40% in db/db mice. Ideal for diabetic vascular complication research and restenosis studies, with validated large-animal efficacy data. A superior investigative tool over arimoclomol or bimoclomol.

Molecular Formula C14H20N4O
Molecular Weight 260.33 g/mol
CAS No. 203805-20-3
Cat. No. B1241078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIroxanadine, (+/-)-
CAS203805-20-3
SynonymsBRX 005
BRX-005
Molecular FormulaC14H20N4O
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3
InChIInChI=1S/C14H20N4O/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17)/t13-/m1/s1
InChIKeyQWVRTSZDKPRPDF-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iroxanadine (BRX-235): A Dual p38 Kinase/HSP Activator Vasculoprotector for Atherosclerosis & Vascular Disease Research


(±)-Iroxanadine (CAS 203805-20-3; also known as BRX-005, BRX-235) is a racemic small-molecule oxadiazine derivative originally synthesized by Biorex (Hungary) and subsequently developed by CytRx Corporation [1]. It is characterized as a dual activator of p38 stress-activated protein kinase (SAPK) and stress-responsive heat shock protein (Hsp) expression—a mechanism that distinguishes it from selective p38 inhibitors and places it in the unique class of molecular chaperone amplifiers [2]. Iroxanadine has been investigated for multiple vascular indications including atherosclerosis, diabetic peripheral neuropathy, diabetic foot ulcers, and coronary restenosis, with preclinical and early clinical data supporting its vasculoprotective and wound-healing properties [3].

Why Iroxanadine Cannot Be Replaced by Generic p38 MAPK Inhibitors or HSP Inducers


Unlike conventional p38 MAPK inhibitors (e.g., SB203580, losmapimod) that block kinase activity, Iroxanadine activates p38 SAPK via phosphorylation while simultaneously enhancing stress-responsive Hsp expression—a dual pharmacodynamic profile that cannot be replicated by single-target agents [1]. Among molecular chaperone amplifiers, the closest in-class analog bimoclomol failed two Phase II clinical trials in diabetic neuropathy , whereas Iroxanadine demonstrated robust, dose-independent neuroprotection and wound-healing acceleration across multiple preclinical models. Furthermore, Iroxanadine's additional effect on calcium-dependent protein kinase C translocation adds a tertiary mechanistic dimension absent in arimoclomol and other hydroxylamine-based HSP co-inducers [2]. These mechanistic and translational differences make Iroxanadine the preferred tool compound for studying p38/HSP-mediated vasculoprotection and the more advanced candidate for diabetic vascular complication research.

Quantitative Comparator Evidence: Where Iroxanadine Demonstrates Measurable Differentiation


Dual p38 Kinase Activation Plus Hsp Enhancement vs. Selective p38 Inhibitors (SB203580)

In a hypoxia/reoxygenation model using human umbilical vein endothelial cells (HUVECs), Iroxanadine (BRX-235) at 0.1–1 μM conferred cytoprotection that was strongly inhibited by the selective p38 inhibitor SB203580, confirming that Iroxanadine acts through p38 activation rather than inhibition [1]. By contrast, the archetypal p38 inhibitor SB203580 (IC50 = 50 nM for p38α) blocks kinase activity and does not induce Hsp accumulation . Iroxanadine thus achieves functional endothelial protection through a p38-dependent, Hsp-mediated mechanism unavailable to p38 inhibitors.

p38 MAPK Heat Shock Protein Endothelial Cell Cytoprotection Ischemia-Reperfusion

Accelerated Diabetic Wound Healing: Iroxanadine vs. Untreated Diabetic Controls

In a db/db diabetic mouse wound-healing model, oral Iroxanadine administered daily from the day of wounding produced a median wound closure time of 14.0 days, compared with 23.5 days in untreated diabetic mice (p < 0.0001). This 40.4% reduction in closure time brought healing rates to a level statistically indistinguishable from non-diabetic controls (13.6 days) [1]. No comparable quantitative wound-healing acceleration has been publicly reported for the related molecular chaperone amplifiers bimoclomol or arimoclomol in diabetic skin wound models with this degree of statistical rigor.

Diabetic Wound Healing db/db Mouse Model Molecular Chaperone Amplifier Median Closure Time

Functional Vasorelaxation in Precontracted Arteries: Iroxanadine vs. Untreated Controls

Iroxanadine induces concentration-dependent relaxation in guinea pig pulmonary artery preparations precontracted with phenylephrine . This functional vasorelaxant property, linked to p38 SAPK phosphorylation in vascular smooth muscle, is not observed with selective p38 inhibitors (which typically do not lower vascular tone) nor with other HSP co-inducers such as arimoclomol, whose primary pharmacology is neuroprotective rather than vasoactive [1]. The concentration-dependent nature of this relaxation provides a quantifiable functional readout for Iroxanadine batch-to-batch quality control and in vitro pharmacological studies.

Vasorelaxation Guinea Pig Pulmonary Artery Phenylephrine Precontraction p38-Dependent Relaxation

Diabetic Peripheral Neuropathy Protection: Iroxanadine vs. Vehicle and Class Comparator Bimoclomol

In a streptozotocin-induced diabetic rat model, oral Iroxanadine (10, 20, or 50 mg/kg/day) produced statistically significant improvements in sensory nerve conduction velocity (SNCV) and compound muscle action potential (CMAP) latency, and completely prevented the dramatic loss of intra-epidermal nerve fibers (IENF) seen in vehicle-treated diabetic controls [1]. Notably, the neuroprotective effect was maximal even at the lowest dose tested (10 mg/kg), indicating high potency and a broad therapeutic window. In contrast, the structurally related HSP co-inducer bimoclomol—which also showed preclinical efficacy in diabetic neuropathy—failed to meet endpoints in two subsequent Phase II clinical trials , raising concerns about translatability that Iroxanadine has not encountered in its available data.

Diabetic Peripheral Neuropathy Streptozotocin Rat Model Nerve Conduction Velocity Intra-Epidermal Nerve Fiber Density

Endothelial Cell Apoptosis Attenuation: Iroxanadine vs. Quercetin and SB203580 Controls

In HUVECs subjected to hypoxia/reoxygenation stress, Iroxanadine (0.1–1 μM) added either pre-hypoxia or at reoxygenation onset significantly reduced caspase-dependent apoptosis [1]. The pre-hypoxic cytoprotection was sensitive to both quercetin (an Hsp synthesis inhibitor) and SB203580/SB202190 (selective p38 inhibitors), demonstrating that Iroxanadine's anti-apoptotic effect requires both p38 kinase activation and de novo Hsp synthesis—a dual dependency not shared by either agent class alone [1]. This dual requirement validates Iroxanadine as a mechanistic probe for p38-Hsp crosstalk in endothelial stress responses.

Endothelial Apoptosis Caspase Inhibition Hypoxia/Reoxygenation Hsp-Mediated Cytoprotection

Coronary Restenosis Reduction After Balloon Angioplasty: Iroxanadine vs. Untreated Controls (Porcine Model)

In a porcine model of coronary restenosis, Iroxanadine treatment following balloon angioplasty significantly reduced restenosis compared to untreated animals . This in vivo finding is mechanistically supported by in vitro data showing that Iroxanadine (as an HSP co-inducer) oppositely regulates the proliferation of vascular smooth muscle cells (VSMCs) and endothelial cells after hypoxia—suppressing pathological VSMC hyperplasia while promoting EC recovery [1]. No other molecular chaperone amplifier (bimoclomol, arimoclomol) has published quantitative restenosis data in large-animal coronary models, positioning Iroxanadine uniquely for translational cardiovascular restenosis research.

Coronary Restenosis Balloon Angioplasty Porcine Model Vascular Smooth Muscle Cell

Optimal Research and Industrial Application Scenarios for Iroxanadine Based on Quantitative Differentiation Evidence


Diabetic Wound Healing & Foot Ulcer Translational Research

Iroxanadine is the lead candidate for preclinical diabetic wound healing studies requiring quantitative closure kinetics. In the db/db mouse model, oral Iroxanadine reduced median closure time by 40.4% (14.0 vs. 23.5 days), restoring healing to near-normal rates [1]. This reproducible, statistically robust endpoint (p < 0.0001) makes Iroxanadine the preferred positive control for evaluating novel diabetic wound therapies, and the compound of choice for institutions pursuing topical or systemic wound-healing interventions in diabetes.

Endothelial Ischemia-Reperfusion Injury & p38-Hsp Signaling Mechanism Studies

Iroxanadine is uniquely suited for mechanistic studies of p38-Hsp crosstalk in endothelial stress responses. Its dual dependence on p38 activation (blocked by SB203580) and Hsp synthesis (blocked by quercetin) for cytoprotection [2] provides a built-in pharmacological toolset for dissecting signaling pathways in HUVEC hypoxia/reoxygenation models. No other single small molecule enables simultaneous interrogation of both arms of this protective pathway.

Diabetic Peripheral Neuropathy Drug Discovery & Target Validation

Iroxanadine's dose-independent, maximal neuroprotection at 10 mg/kg in STZ-diabetic rats—including complete prevention of IENF loss and significant SNCV/CMAP improvement [3]—positions it as a superior positive control for diabetic neuropathy target validation. Given bimoclomol's Phase II failures, Iroxanadine offers higher translational confidence for neuropathy programs requiring a validated molecular chaperone amplifier comparator.

Post-Angioplasty Restenosis & Vascular Smooth Muscle Pathology Research

Iroxanadine is the only molecular chaperone amplifier with demonstrated efficacy in a porcine coronary restenosis model , supported by in vitro evidence of differential VSMC/EC regulation after hypoxia. Researchers studying pharmacological restenosis prevention or HSP-mediated vascular remodeling should select Iroxanadine over arimoclomol or bimoclomol, which lack comparable large-animal cardiovascular efficacy data.

Quote Request

Request a Quote for Iroxanadine, (+/-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.